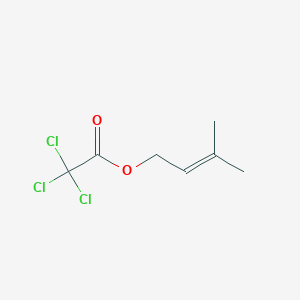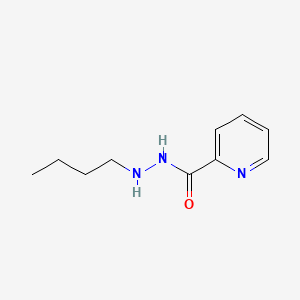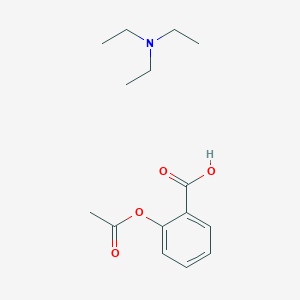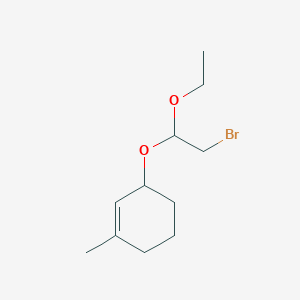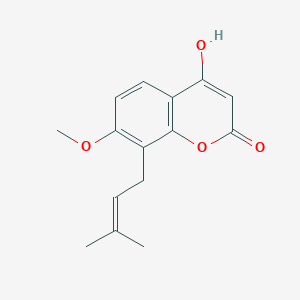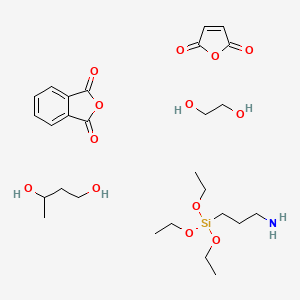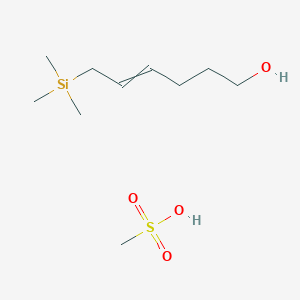
Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol is a compound that combines the properties of methanesulfonic acid and 6-trimethylsilylhex-4-en-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H. It is a colorless, odorless liquid that is highly soluble in water and other polar solvents . 6-trimethylsilylhex-4-en-1-ol is an organic compound that contains a trimethylsilyl group attached to a hexenol structure. This combination of functional groups makes the compound versatile for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using oxygen from the air . Another method involves the oxidation of dimethyl disulfide with nitric acid, which is then restored using atmospheric oxygen . For 6-trimethylsilylhex-4-en-1-ol, the synthesis typically involves the addition of a trimethylsilyl group to a hexenol precursor under specific reaction conditions.
Industrial Production Methods
Industrial production of methanesulfonic acid often involves the oxidation of dimethyl sulfide or dimethyl disulfide. The process developed by BASF involves oxidizing dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen . This method is preferred for its efficiency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trimethylsilyl group in 6-trimethylsilylhex-4-en-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, reduced organic compounds, and substituted hexenol derivatives.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and alkylation reactions.
Biology: The compound is used in biochemical assays and as a catalyst in various biological reactions.
Wirkmechanismus
The mechanism of action of methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol involves its ability to act as a strong acid and a catalyst. Methanesulfonic acid can donate protons to facilitate various chemical reactions, while the trimethylsilyl group can stabilize reaction intermediates. The molecular targets and pathways involved include protonation of substrates and stabilization of transition states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfuric Acid: A strong acid with similar proton-donating properties but higher corrosivity.
Hydrochloric Acid: Another strong acid used in similar applications but with different solubility and reactivity profiles.
Nitric Acid: An oxidizing acid with different reaction mechanisms and applications.
Uniqueness
Methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol is unique due to its combination of a strong acid (methanesulfonic acid) and a stabilizing group (trimethylsilyl). This combination allows for versatile applications in both organic synthesis and industrial processes, offering advantages in terms of stability, solubility, and reactivity .
Eigenschaften
CAS-Nummer |
97997-96-1 |
|---|---|
Molekularformel |
C10H24O4SSi |
Molekulargewicht |
268.45 g/mol |
IUPAC-Name |
methanesulfonic acid;6-trimethylsilylhex-4-en-1-ol |
InChI |
InChI=1S/C9H20OSi.CH4O3S/c1-11(2,3)9-7-5-4-6-8-10;1-5(2,3)4/h5,7,10H,4,6,8-9H2,1-3H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
CJCKMBCCMVVQBK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC=CCCCO.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
![3-Fluoro-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}prop-2-enoic acid](/img/structure/B14340420.png)
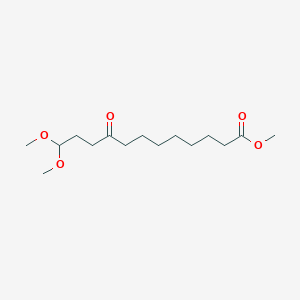
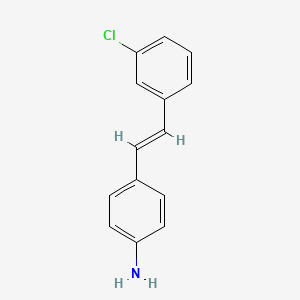
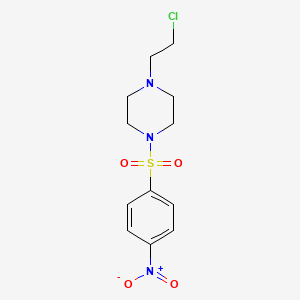
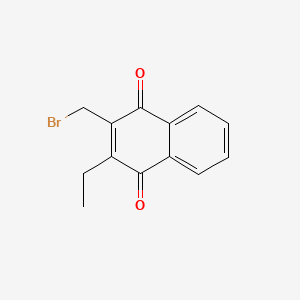
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
